Methyl isopropylcarbamate
Overview
Description
Methyl isopropylcarbamate is an organic compound with the chemical formula C5H11NO2. It belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl isopropylcarbamate can be synthesized through several methods:
Alcoholysis of Carbamoyl Chlorides: This method involves the reaction of carbamoyl chlorides with alcohols.
Curtius Rearrangement: This method involves the rearrangement of acyl azides to isocyanates, which then react with alcohols to form carbamates.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific reaction temperatures to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl isopropylcarbamate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Isopropyl alcohol and methyl carbamic acid.
Oxidation: Higher oxidation state carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl isopropylcarbamate has several scientific research applications:
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl isopropylcarbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Ethyl carbamate: Similar structure but with an ethyl group instead of a methyl group.
Isopropyl carbamate: Similar structure but without the methyl group.
Methyl carbamate: Similar structure but without the isopropyl group.
Uniqueness: Methyl isopropylcarbamate is unique due to its specific combination of methyl and isopropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other carbamates may not be as effective .
Properties
IUPAC Name |
methyl N-propan-2-ylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(2)6-5(7)8-3/h4H,1-3H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFYXEJZPCACLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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